4-Fluoro-2-(trifluoromethoxy)benzaldehyde

Beschreibung

Chemical Nomenclature and Structural Classification

4-Fluoro-2-(trifluoromethoxy)benzaldehyde represents a sophisticated example of multiply-substituted aromatic aldehydes, bearing the systematic name that precisely describes its substitution pattern. The compound's molecular formula C8H4F4O2 reflects the presence of four fluorine atoms distributed between two distinct functional groups: a single fluorine atom directly bonded to the aromatic ring and three fluorine atoms comprising the trifluoromethoxy substituent. The molecular weight of 208.11 atomic mass units positions this compound within the range typical of small to medium-sized fluorinated aromatic molecules.

The structural classification of this compound places it within multiple overlapping categories of organic chemistry. Primarily, it belongs to the benzaldehyde family, characterized by the presence of a formyl group (-CHO) directly attached to a benzene ring. The systematic numbering system indicates that the fluoro substituent occupies the 4-position relative to the aldehyde group, while the trifluoromethoxy group (-OCF3) is located at the 2-position. This specific substitution pattern creates a unique electronic environment within the molecule, where the electron-withdrawing effects of both fluorinated substituents significantly influence the chemical behavior of the aromatic system.

The compound's Chemical Abstracts Service registry number 1105060-20-5 provides unambiguous identification within chemical databases and literature. Additional identifiers include the MDL number MFCD24842738, which facilitates cross-referencing across various chemical information systems. The SMILES notation O=CC1=CC=C(F)C=C1OC(F)(F)F provides a linear representation of the molecular structure that enables computational analysis and database searches.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H4F4O2 | |

| Molecular Weight | 208.11 g/mol | |

| CAS Number | 1105060-20-5 | |

| MDL Number | MFCD24842738 | |

| SMILES | O=CC1=CC=C(F)C=C1OC(F)(F)F |

Historical Context and Discovery

The development of this compound emerges from the broader historical context of organofluorine chemistry, which has experienced significant advancement since the mid-20th century. While specific discovery details for this particular compound are not extensively documented in the available literature, its synthesis represents the culmination of decades of research into selective fluorination methods and the incorporation of trifluoromethoxy groups into aromatic systems. The compound's existence reflects the sophisticated synthetic methodologies that have been developed for introducing multiple fluorine-containing substituents onto benzene rings while maintaining the integrity of other functional groups such as the aldehyde moiety.

The historical development of benzaldehyde chemistry provides important context for understanding this fluorinated derivative. Benzaldehyde itself was first extracted in 1803 by French pharmacist Martrès, with subsequent work by Pierre Robiquet and Antoine Boutron Charlard leading to its isolation and characterization. The first synthesis of benzaldehyde was achieved in 1832 by Friedrich Wöhler and Justus von Liebig, establishing the foundation for the extensive family of benzaldehyde derivatives that would follow. The evolution from simple benzaldehyde to highly fluorinated derivatives like this compound represents the progressive sophistication of organic synthesis and the growing importance of fluorinated compounds in chemical research.

The synthesis methodology for this compound involves advanced fluorination techniques that have been developed over several decades. According to synthetic procedures documented in chemical literature, the compound can be prepared through metalation reactions starting from appropriately substituted fluorinated benzene derivatives. One documented synthetic route involves the treatment of 1-fluoro-3-trifluoromethoxy-benzene with n-butyllithium at low temperature, followed by quenching with dimethylformamide to introduce the aldehyde functionality. This synthetic approach demonstrates the careful control required to manipulate highly fluorinated aromatic systems while preserving the desired substitution pattern.

Position in Fluorinated Aromatic Aldehydes Family

This compound occupies a distinctive position within the family of fluorinated aromatic aldehydes, representing a specific class of compounds that combine the reactivity of aldehyde functionality with the unique properties imparted by fluorine substitution. The family of fluorinated benzaldehydes encompasses a wide range of substitution patterns, each conferring different electronic and steric properties to the resulting molecules. Related compounds in this family include 4-Fluoro-2-(trifluoromethyl)benzaldehyde, which features a trifluoromethyl group instead of a trifluoromethoxy group, and 2-Fluoro-4-(trifluoromethyl)benzaldehyde, which exhibits a different substitution pattern.

The comparison of this compound with its structural analogs reveals important insights into structure-activity relationships within this chemical family. The trifluoromethoxy group (-OCF3) in the target compound differs significantly from the trifluoromethyl group (-CF3) found in related molecules. The presence of the oxygen atom in the trifluoromethoxy substituent introduces additional electronic effects and potential for hydrogen bonding interactions that are absent in the purely carbocentric trifluoromethyl group. This structural difference results in distinct physical properties, with the trifluoromethoxy-containing compound exhibiting a higher molecular weight (208.11 g/mol) compared to the trifluoromethyl analog (192.11 g/mol).

The electronic properties of this compound are significantly influenced by the combined effects of both fluorinated substituents. The fluoro group at the 4-position and the trifluoromethoxy group at the 2-position both function as electron-withdrawing substituents, creating a highly electrophilic aldehyde carbon that exhibits enhanced reactivity toward nucleophilic attack. This electronic deactivation of the aromatic ring toward electrophilic substitution reactions, combined with the activation of the aldehyde group toward nucleophilic addition, creates a molecule with distinctive reactivity patterns that distinguish it from non-fluorinated benzaldehyde derivatives.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends beyond its individual molecular properties to encompass its role as a representative example of multiply-fluorinated aromatic systems. Organofluorine chemistry has emerged as a critical field due to the unique properties that fluorine substitution imparts to organic molecules, including increased thermal and chemical stability, altered electronic characteristics, and modified biological activity. The carbon-fluorine bond, with its exceptional strength of approximately 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry, contributing to the remarkable stability of fluorinated compounds.

The molecular architecture of this compound exemplifies several key principles of organofluorine chemistry. The high electronegativity of fluorine (3.98 on the Pauling scale) creates significant dipole moments within the molecule, influencing both intramolecular electronic distribution and intermolecular interactions. The small van der Waals radius of fluorine (1.47 Ångströms) allows for the incorporation of multiple fluorine atoms without introducing significant steric strain, enabling the creation of highly fluorinated molecules like this benzaldehyde derivative. These properties contribute to the compound's potential utility as a building block for the synthesis of more complex fluorinated molecules.

The trifluoromethoxy group present in this compound represents a particularly important functional group in organofluorine chemistry. Unlike the trifluoromethyl group, the trifluoromethoxy substituent introduces both the electron-withdrawing effects of the fluorinated carbon and the additional electronic complexity associated with the oxygen atom. This combination creates unique opportunities for molecular recognition and binding interactions, making trifluoromethoxy-containing compounds valuable in pharmaceutical and materials science applications. The compound serves as a versatile intermediate for the synthesis of more complex fluorinated molecules, particularly in the development of pharmaceuticals targeting central nervous system disorders and in the formulation of agrochemicals.

The position of this compound within the broader context of perfluoroalkyl and polyfluoroalkyl substances represents an important consideration in modern organofluorine chemistry. While this compound does not fall within the strictest definitions of perfluoroalkyl substances, which require fully fluorinated alkyl chains, it does represent the type of highly fluorinated aromatic compound that demonstrates the principles underlying fluorine chemistry. The compound's multiple fluorine atoms and specialized functional groups position it as an example of the sophisticated molecular design possible within organofluorine chemistry, illustrating the field's capacity to create molecules with precisely tailored properties for specific applications.

Structure

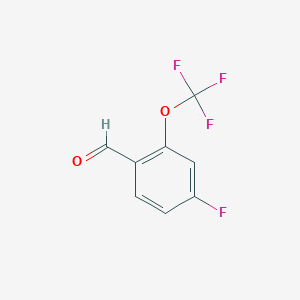

2D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUNURBZYZYVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Fluorination and Trifluoromethoxylation

Starting Materials: Aromatic precursors such as 4-fluoro-2-hydroxybenzaldehyde or 4-fluoro-2-halobenzaldehyde can be used as substrates.

Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoromethoxide reagents or via copper-catalyzed trifluoromethoxylation of aryl halides. Literature reports copper-mediated trifluoromethoxylation of aryl iodides or bromides as an effective method, although specific conditions for benzaldehyde derivatives require careful control to avoid side reactions.

Fluorination: The fluorine at the 4-position may be introduced either by using fluorinated starting materials or via electrophilic fluorination reactions on the aromatic ring prior to trifluoromethoxylation.

Stepwise Synthesis Approach

A plausible synthetic route involves:

Synthesis of 4-fluoro-2-hydroxybenzaldehyde: This intermediate can be prepared by selective fluorination of 2-hydroxybenzaldehyde derivatives or by demethylation of 4-fluoro-2-methoxybenzaldehyde.

Conversion of Hydroxy to Trifluoromethoxy: The hydroxy group is then converted to the trifluoromethoxy group via trifluoromethylation of the phenol oxygen using reagents such as trifluoromethyl iodide in the presence of copper catalysts or other trifluoromethoxylation agents.

Purification and Characterization: The final aldehyde is purified by distillation or chromatography and characterized by GC, NMR, and mass spectrometry to confirm substitution patterns and purity.

Example from Related Literature

Though direct preparation of this compound is scarce, studies involving 2-fluoro-4-(trifluoromethyl)benzaldehyde derivatives demonstrate the feasibility of introducing fluorine and trifluoromethyl substituents on benzaldehydes, which can be adapted for trifluoromethoxy analogs.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Hydrolysis of halogenated precursors | o-trifluoromethyl xylylene dichlorides + FeCl3 or ZnCl2 | 80–150 | Atmospheric to 0.1 | 85–96.5 | >97 | Industrially scalable, low cost | Requires halogenated precursors |

| Selective fluoridation + hydrolysis | 2-(trifluoromethyl)dichlorotoluene + HF + Sb halides + acetic acid + alkali salt | 150–190 | 0.3–0.78 | High | High | Simple, environmentally friendly | Requires handling HF and catalysts |

| Grignard reaction | Bromotrifluoromethylbenzene + Mg + N-methyl-N-phenyl formamide | ~Room temp | Atmospheric | ~68 | Moderate | Well-known chemistry | Expensive, complex, low scalability |

| Diazotization + formoxime | o-trifluoromethyl aniline + diazotization + formoxime | Multi-step | Atmospheric | ~45 | Moderate | Uses accessible amines | Low yield, multiple steps, pollution |

| Copper-catalyzed trifluoromethoxylation (proposed) | Aryl halide + trifluoromethoxide + Cu catalyst | 80–140 | Atmospheric | Variable | High | Direct introduction of -OCF3 | Requires optimization for aldehydes |

Research Findings and Notes

The hydrolysis of halogenated trifluoromethylbenzenes is a mature industrial method for related aldehydes, offering high yield and purity with relatively mild conditions and catalyst loadings (0.01–10% mass).

The use of saturated monobasic fatty acids and their salts (e.g., sodium acetate) in hydrolysis enhances yield and environmental profile by reducing corrosive waste and improving reaction efficiency.

Copper-mediated trifluoromethoxylation is a promising method for introducing the trifluoromethoxy group directly onto aromatic rings, but requires careful control of catalyst, temperature, and substrate to avoid side reactions, especially with sensitive aldehyde groups.

Direct fluorination methods or use of fluorinated starting materials ensure regioselective introduction of fluorine substituents, critical for obtaining the 4-fluoro substitution pattern.

Industrial-scale synthesis demands methods that minimize hazardous waste (e.g., HF, spent acids), energy consumption, and complex operations; hydrolysis-based methods with optimized catalysts and conditions meet these criteria best for trifluoromethylbenzaldehydes and can be adapted for trifluoromethoxy analogs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the fluoro and trifluoromethoxy groups under basic conditions.

Major Products Formed

Oxidation: 4-Fluoro-2-(trifluoromethoxy)benzoic acid.

Reduction: 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Building Block for Drug Synthesis

4-Fluoro-2-(trifluoromethoxy)benzaldehyde is utilized as a precursor in the synthesis of various pharmaceutical compounds. The introduction of fluorine atoms enhances metabolic stability and bioavailability, making it a strategic choice in drug design. For instance, fluorinated probes derived from this compound have been developed for biological imaging, improving diagnostic capabilities in medical research.

Case Study: Antitubercular Activity

A notable study synthesized derivatives of this compound and tested them against Mycobacterium tuberculosis. The derivatives exhibited significant improvements in whole-cell activity, with some compounds showing up to tenfold enhancements compared to their parent structures. This highlights the potential of fluorinated compounds in developing new antitubercular agents .

Agrochemicals

Enhancing Efficacy of Herbicides and Pesticides

The compound is also employed in the synthesis of agrochemicals. Its trifluoromethoxy group contributes to the lipophilicity of molecules, which can enhance their penetration into plant tissues, thereby improving the efficacy of herbicides and pesticides. This property is crucial for developing more effective agricultural chemicals that require lower application rates .

Material Science

Development of Specialty Chemicals

In material science, this compound serves as a key component in creating specialty chemicals with tailored functionalities. Its ability to form stable adducts with nucleophiles allows for the development of new materials with unique properties suitable for various applications .

Antimicrobial and Anticancer Research

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For example, studies have shown activity against Mycobacterium tuberculosis, with structural modifications leading to enhanced efficacy .

Cytotoxicity Studies

The cytotoxic potential of this compound has been explored across various cancer cell lines. Certain derivatives have demonstrated significant cytotoxic effects, inducing apoptosis in resistant cancer cell lines. This suggests potential applications as anticancer agents, warranting further investigation into their structure-activity relationships (SAR) to optimize therapeutic use .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Drug synthesis and biological imaging | Enhanced metabolic stability and bioavailability |

| Agrochemicals | Synthesis of herbicides and pesticides | Improved penetration into plant tissues |

| Material Science | Development of specialty chemicals | Unique properties through stable adduct formation |

| Antimicrobial Research | Activity against Mycobacterium tuberculosis | Up to tenfold improvement in efficacy |

| Anticancer Research | Cytotoxicity in cancer cell lines | Induction of apoptosis in resistant cell lines |

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions are often utilized in the synthesis of bioactive molecules and in the modification of biomolecules. The fluoro and trifluoromethoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes with Trifluoromethyl or Trifluoromethoxy Groups

The following table compares key structural and functional analogs:

Key Structural and Functional Differences

Electron-Withdrawing Effects

- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃):

- The -CF₃ group is a stronger electron-withdrawing group than -OCF₃, making 4-Fluoro-2-(trifluoromethyl)benzaldehyde more reactive in nucleophilic additions (e.g., condensation reactions) .

- -OCF₃-containing analogs (e.g., this compound) exhibit moderate reactivity in Pd-catalyzed arylations, as demonstrated in , where similar brominated analogs achieved yields up to 93% .

Positional Isomerism

Functional Group Interplay

Pharmaceutical Relevance

- 4-Fluoro-2-(trifluoromethyl)benzaldehyde derivatives show promise in antibacterial drug development, as seen in hydroxylamine derivatives with 46.7% yields .

- Trifluoromethoxy-substituted benzaldehydes (e.g., this compound) are valuable in synthesizing heteroaryl compounds via Pd-catalyzed reactions, yielding up to 93% .

Biologische Aktivität

4-Fluoro-2-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound possesses a reactive aldehyde functional group, which allows it to participate in various biochemical reactions. This compound is utilized as a reagent in synthesizing inhibitors targeting proteins such as CRTH2, DP2 receptors, and Hepatitis B virus (HBV) capsids. Its fluorinated structure enhances its reactivity and bioavailability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids and thiols. The aldehyde group can react with amines to form imines or with thiols to create thioethers, which are essential for modifying biomolecules and synthesizing bioactive compounds. The presence of fluorine atoms in the molecule can also influence its binding affinity and selectivity towards various biological targets.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against Mycobacterium tuberculosis, with certain modifications leading to enhanced activity compared to parent compounds. This underscores the potential for developing new antitubercular agents based on structural modifications of this compound.

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Studies have demonstrated that certain derivatives induce apoptosis in resistant cancer cell lines, indicating their potential as anticancer agents. The compound's electrophilic nature allows it to interact with cellular targets, altering their activity and contributing to observed cytotoxic effects.

Case Study 1: Antitubercular Activity

A study focused on synthesizing derivatives of this compound tested their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited up to tenfold improvements in whole-cell activity compared to their parent structures, highlighting the significance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers evaluated the cytotoxic effects of fluorinated benzaldehyde derivatives on various cancer cell lines. Results indicated that specific compounds induced significant apoptosis, suggesting their potential role as anticancer agents. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize therapeutic outcomes.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₄F₄O₂ | Electrophilic nature | Antimicrobial, cytotoxic |

| 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | C₈H₄F₄O₂ | Trifluoromethoxy group | Antimicrobial |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | Different fluorine position | Potentially similar activities |

| 2-Chloro-4-(trifluoromethoxy)benzaldehyde | C₈H₄ClF₃O | Chlorine substitution | Varies based on substitution |

Q & A

Q. What are the key spectroscopic methods for characterizing 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, and how do they resolve structural ambiguities?

Methodological Answer: Structural characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) .

- <sup>1</sup>H NMR : The aldehyde proton typically appears as a singlet near δ 10.2 ppm. Fluorine and trifluoromethoxy substituents induce deshielding in neighboring protons, with splitting patterns revealing substitution positions (e.g., coupling constants for aromatic protons).

- <sup>13</sup>C NMR : The aldehyde carbon resonates at ~190 ppm. The trifluoromethoxy group (OCF3) shows distinct <sup>19</sup>F coupling in DEPT spectra.

- X-ray crystallography (if crystalline) provides unambiguous confirmation of regiochemistry and steric effects .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

Methodological Answer: Two primary routes are employed:

Direct Fluorination : Electrophilic fluorination of 2-(trifluoromethoxy)benzaldehyde using Selectfluor® or F-TEDA-BF4. Challenges include regioselectivity control and side reactions (e.g., over-fluorination).

Cross-Coupling : Suzuki-Miyaura coupling of fluorinated aryl halides with trifluoromethoxy-containing boronic esters. Pd catalysts (e.g., Pd(PPh3)4) in THF/water at 80°C yield moderate-to-high purity products. Limitations include sensitivity to moisture and competing protodehalogenation .

Q. How can impurities in synthesized this compound be identified and quantified?

Methodological Answer:

- HPLC-MS with a C18 column (acetonitrile/water mobile phase) detects trace byproducts (e.g., over-oxidized carboxylic acids or unreacted intermediates).

- GC-FID quantifies volatile impurities (e.g., residual solvents).

- <sup>19</sup>F NMR is critical for identifying fluorinated side products, leveraging distinct chemical shifts for trifluoromethoxy (-OCF3: δ -58 ppm) vs. trifluoromethyl (-CF3: δ -63 ppm) groups .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethoxy groups influence the reactivity of this benzaldehyde in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Fluorine : Strong electron-withdrawing (-I) effect activates the aromatic ring for NAS at the ortho and para positions. However, steric hindrance from the trifluoromethoxy group directs substitution to the meta position.

- Trifluoromethoxy : The -OCF3 group exhibits a weaker -I effect compared to -NO2 but enhances regioselectivity via steric blocking. Computational studies (DFT) reveal partial charge distributions at C-4 and C-6, favoring attack at C-5 in model reactions .

Q. What strategies optimize the stability of this compound in aqueous reaction conditions?

Methodological Answer:

- Protection of Aldehyde : Use of acetal protecting groups (e.g., ethylene glycol) prevents hydration or oxidation. Deprotection with HCl/THF restores the aldehyde functionality.

- pH Control : Buffering at pH 6–7 minimizes aldehyde disproportionation (Cannizzaro reaction).

- Co-solvents : Addition of DMSO or DMF (20% v/v) stabilizes the aldehyde in water by reducing nucleophilic activity .

Q. How does this compound compare to analogs (e.g., 2-Fluoro-4-(trifluoromethyl)benzaldehyde) in medicinal chemistry applications?

Methodological Answer:

- Bioavailability : The trifluoromethoxy group (-OCF3) increases lipophilicity (logP ~2.8) compared to -CF3 analogs (logP ~2.5), enhancing membrane permeability.

- Metabolic Stability : Fluorine at C-4 reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatocyte incubation assays.

- Target Binding : In kinase inhibitors, the -OCF3 group forms unique hydrophobic interactions with ATP-binding pockets, as evidenced by X-ray co-crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.